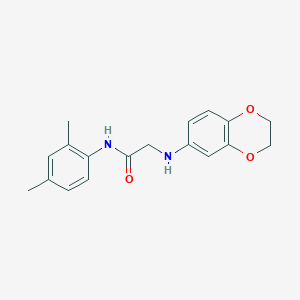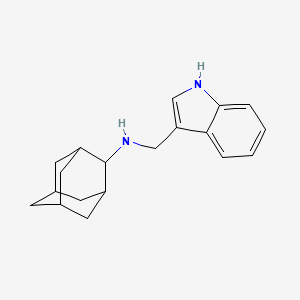
3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural similarities, was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, followed by characterization through NMR, mass spectral analysis, and X-ray diffraction studies to confirm its structure (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. For example, the compound synthesized by Achutha et al. (2017) crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to its structural stability. These interactions, along with π-π interactions, play a vital role in the molecular conformation and stability of such compounds.
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselective nucleophilic chemistry of isoxazole compounds (G. Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and reactivity. For example, the crystal structure and Hirshfeld surface analysis of a synthesized compound revealed the nature of molecular interactions and contributed to understanding its physical properties (M. Prabhuswamy et al., 2016).
科学的研究の応用
Anticancer Activity
Research has demonstrated the synthesis and evaluation of various compounds related to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide for their potential anticancer properties. Notably, compounds derived from similar chemical structures have shown promising anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancer. The efficacy of these compounds is attributed to their ability to induce apoptosis, inhibit cell proliferation, and target specific cancer-related pathways, such as the JAK3/STAT3 signaling pathway (Dawson et al., 2007), (Shaw et al., 2012).
Antipathogenic Activity
Compounds incorporating the core structure of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have been evaluated for their antipathogenic potential, particularly against bacterial and fungal strains. Research findings suggest these compounds exhibit significant antimicrobial activity, highlighting their potential as novel anti-microbial agents with antibiofilm properties. This is particularly relevant for combating pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).
Molecular Docking Studies
Molecular docking studies involving derivatives of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have contributed valuable insights into the interaction mechanisms between these compounds and biological targets. Such studies are crucial for understanding the molecular basis of the compounds' biological activities, including their role as CB1 receptor antagonists or their inhibition of protein kinases. This computational approach aids in the rational design of novel compounds with enhanced biological efficacy (Al-Hourani et al., 2015).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-13-8-4-7-11-16(13)21-19(23)17-12(2)24-22-18(17)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFITZERXFQCTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)